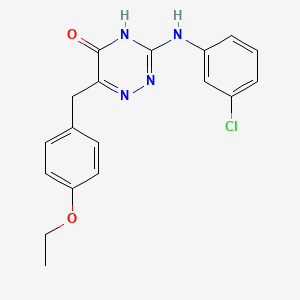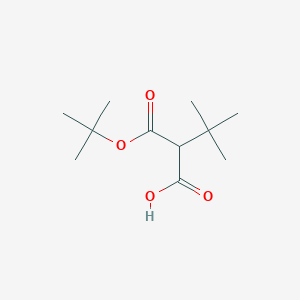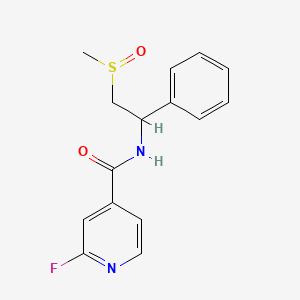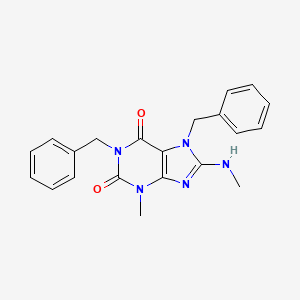![molecular formula C20H21N3O2S B2359651 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 897468-23-4](/img/structure/B2359651.png)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C16H19N3O2S . It is also known by other synonyms such as “2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole” and "cyclopropyl (4- (6-methoxybenzo [d]thiazol-2-yl)piperazin-1-yl)methanone" .
Molecular Structure Analysis
The compound has a molecular weight of 317.4 g/mol . Its structure includes a benzothiazole ring, a methoxy group, a piperazine ring, and a tolyl group . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical and Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 2.5, indicating its lipophilicity, and a topological polar surface area of 73.9 Ų, which can influence its ability to cross cell membranes . It has no hydrogen bond donors and five hydrogen bond acceptors .Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzothiazole and piperazine structure have demonstrated potential antimicrobial activity. Specifically, derivatives of these compounds have been synthesized and shown variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds, including (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial properties. Research indicates that some derivatives within this group show significant potential against the Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations in the low μM range. This suggests a promising avenue for tuberculosis treatment (Pancholia et al., 2016).
Antitumor Potential
Derivatives of compounds similar to this compound have been synthesized and evaluated for antitumor activity. These studies have demonstrated inhibitory effects on the growth of various cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Corrosion Inhibition
In the context of corrosion inhibition, certain derivatives have shown significant inhibition efficiency on the corrosion of mild steel in acidic environments. This indicates the potential of these compounds in industrial applications, particularly in protecting metals from corrosive damage (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)19(24)22-9-11-23(12-10-22)20-21-17-8-7-16(25-2)13-18(17)26-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJOUACZQZZPQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)



![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)


![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)
